
Methyl-5-iod-1-methyl-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antitumor-Anwendungen
Methyl-5-iod-1-methyl-1H-pyrazol-3-carboxylat: ist eine Verbindung, die aufgrund ihres Potenzials in der medizinischen Chemie, insbesondere bei der Entwicklung von Antitumormitteln, untersucht wurde. Pyrazolderivate sind dafür bekannt, eine Reihe von biologischen Aktivitäten aufzuweisen, darunter Antikrebsaktivitäten . Das Vorhandensein des Pyrazolkern in pharmakologisch aktiven Molekülen macht dieses Derivat zu einem wertvollen Kandidaten für die Synthese neuer Antitumormedikamente.
Agrochemie: Herbizide Eigenschaften
Im Bereich der Agrochemie wurden Pyrazolderivate als Herbizide identifiziert . Die strukturelle Flexibilität des Pyrazolrings ermöglicht die Herstellung verschiedener Verbindungen, die auf bestimmte Unkräuter oder unerwünschte Vegetation zugeschnitten werden können, wodurch „this compound“ zu einem potenziellen Schlüsselbestandteil bei der Entwicklung neuer Herbizide wird.
Antimikrobielle und Antimykotische Mittel
Die Pyrazol-Einheit ist auch bei der Synthese von antimikrobiellen und antimykotischen Mitteln von Bedeutung. Die Forschung hat gezeigt, dass Pyrazolderivate gegen eine Vielzahl von Bakterien- und Pilzstämmen wirksam sein können, was einen Weg für neue Behandlungen von Infektionskrankheiten eröffnet .
Entzündungshemmende und Analgetische Wirkungen
Pyrazolderivate sind bekannt für ihre entzündungshemmenden und analgetischen Wirkungen. Dies macht „this compound“ zu einem potenziellen Ausgangspunkt für die Entwicklung neuer entzündungshemmender Medikamente und Schmerzmittel .
Antidiabetische Aktivität
Der Pyrazolring ist ein häufiges Merkmal in Molekülen mit antidiabetischer Aktivität. Als solches könnte „this compound“ verwendet werden, um neue Verbindungen zu synthetisieren, die dazu beitragen, den Blutzuckerspiegel zu regulieren und Behandlungsmöglichkeiten für Diabetes zu bieten .
Koordinationschemie: Ligandsynthase
In der Koordinationschemie können Pyrazolderivate wie „this compound“ als Liganden wirken und an Metallionen binden, um Komplexe zu bilden. Diese Komplexe haben verschiedene Anwendungen, darunter Katalyse und Materialwissenschaften .
Eigenschaften
IUPAC Name |
methyl 5-iodo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPNCNQIISDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676464 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193244-87-9 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


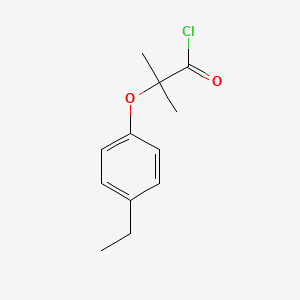


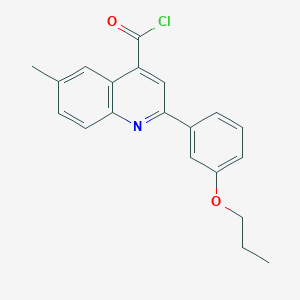
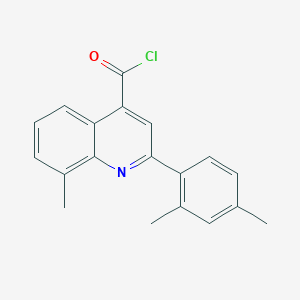
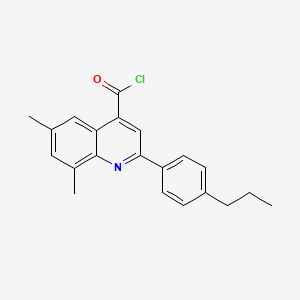
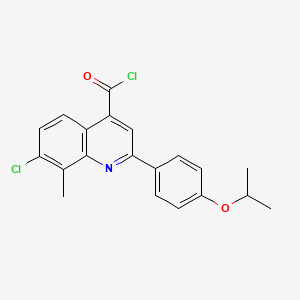
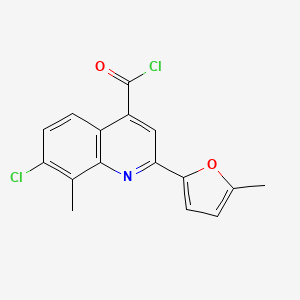



![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)
